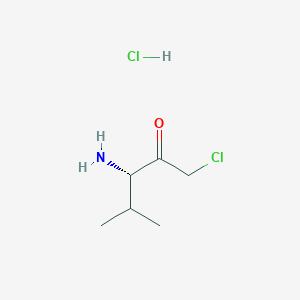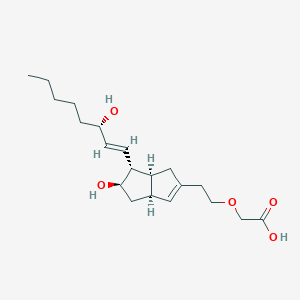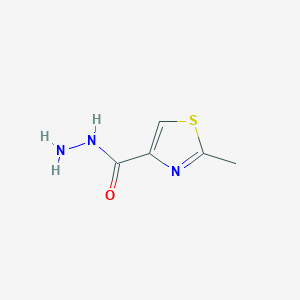
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester, also known as Ro-31-8220, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a protein kinase inhibitor that has been shown to have a wide range of biological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester works by inhibiting the activity of protein kinases, which are enzymes that play a key role in many cellular processes. Specifically, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is its specificity for PKC, which makes it a valuable tool for researchers studying the role of PKC in cellular processes. However, one limitation of Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. One area of research that shows promise is the development of new cancer treatments based on Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester. Other potential areas of research include the development of new pain medications and the study of the role of PKC in other cellular processes. Overall, Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a valuable tool for researchers in a variety of fields and has the potential to lead to important advances in scientific understanding and medical treatment.
Synthesemethoden
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinone with 2-(2-aminoethyl)phenol in the presence of a catalyst. This reaction yields Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the study of cancer. Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
110009-12-6 |
|---|---|
Produktname |
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester |
Molekularformel |
C20H19Br2N3O3 |
Molekulargewicht |
509.2 g/mol |
IUPAC-Name |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-methylanilino)acetate |
InChI |
InChI=1S/C20H19Br2N3O3/c1-13-23-19-16(10-14(21)11-17(19)22)20(27)25(13)8-9-28-18(26)12-24(2)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3 |
InChI-Schlüssel |
IRSNNOQZOLGNLH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C)C3=CC=CC=C3 |
Andere CAS-Nummern |
110009-12-6 |
Synonyme |
Glycine, N-methyl-N-phenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quina zolinyl)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



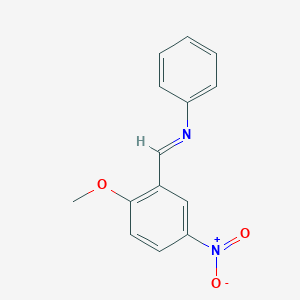

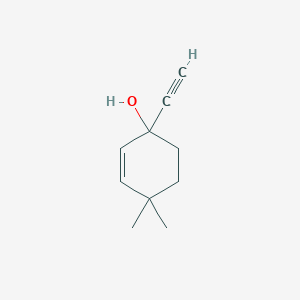
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
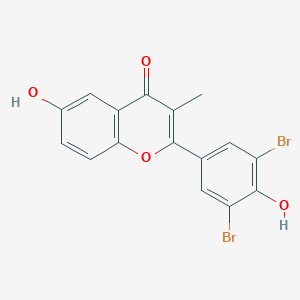
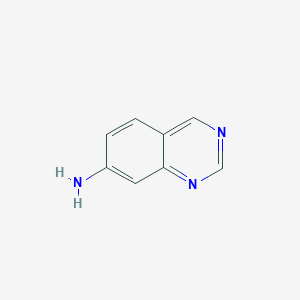
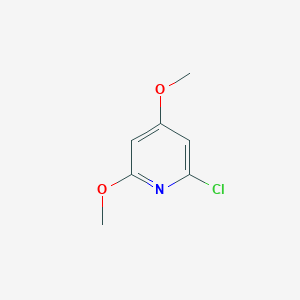
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
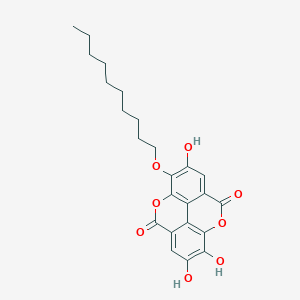
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
